N-甲基-d-苯丙氨酸

描述

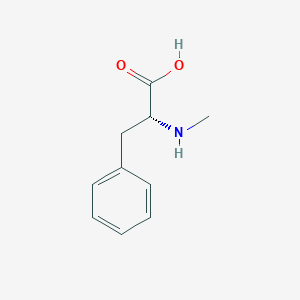

“N-methyl-d-phenylalanine” is a derivative of the amino acid phenylalanine . It is also known as α-Methyl-D-phenylalanine . The empirical formula is C10H13NO2 and it has a molecular weight of 179.22 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “N-methyl-d-phenylalanine” involves chemical resolution methods . An improved method for chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent has been described .

Molecular Structure Analysis

The molecular structure of “N-methyl-d-phenylalanine” can be represented by the SMILES string CNC(Cc1ccccc1)C(O)=O . This indicates that the molecule contains a methyl group (CH3, represented by ‘C’) attached to a nitrogen atom (N), which is in turn attached to a phenylalanine molecule .

Physical And Chemical Properties Analysis

“N-methyl-d-phenylalanine” is a powder with an assay of ≥98.0% (HPLC) . It is used in solution phase peptide synthesis . The compound is stored at a temperature of -20°C .

科学研究应用

酶合成

已开发出一种新型酶系统,用于合成N-甲基-d-苯丙氨酸。该系统利用假单胞菌的一种酶,将苯丙酮酸和甲基胺转化为N-甲基-d-苯丙氨酸,产率高,对映选择性也高,因此对于制备药理活性产物(Muramatsu et al., 2004)非常有价值。

动物代谢

关于氨基酸N-烷基衍生物(包括N-甲基-d-苯丙氨酸)代谢的研究揭示了它们在生物体内的营养价值和利用。例如,已发现必需氨基酸的N-甲基衍生物不能支持白鼠的生长(Carter & Handler, 1939)。

电化学传感器和生物传感器

已开发出用于检测苯丙氨酸(N-甲基-d-苯丙氨酸的前体)的电化学传感器和生物传感器。这些传感器对于监测苯丙酮尿症等疾病的情况至关重要,因为苯丙氨酸的积累可能导致严重的健康问题(Dinu & Apetrei, 2020)。

植物生物化学

在植物生物化学领域,N-甲基-d-苯丙氨酸作为次生代谢产物的前体发挥作用。研究突出了它在植物防御机制和应激反应中的重要性(Pascual et al., 2016)。

生物技术应用

生物技术应用包括将N-甲基-d-苯丙氨酸遗传地引入大肠杆菌等微生物中,扩展了可用于各种应用的生物化合物的范围,包括治疗化合物(Tharp et al., 2014)。

遗传研究

遗传研究,如苯丙酮尿症研究,显示了N-甲基-d-苯丙氨酸代谢在理解遗传疾病的病理生理学和开发潜在治疗策略中的重要性(Dobrowolski et al., 2016)。

安全和危害

未来方向

The use of non-proteinogenic amino acids (NPAAs) like “N-methyl-d-phenylalanine” in the development of peptide-based therapeutics is a promising future direction . NPAAs provide a toolbox of physiochemical properties that expand from natural amino acids (NAAs), and can fundamentally change the drug-like properties of peptidic medicines .

作用机制

Target of Action

N-methyl-d-phenylalanine, also known as ®-2-(Methylamino)-3-phenylpropanoic acid, primarily targets the N-Methyl-D-aspartate receptor (NMDAR) . NMDAR is a glutamate receptor and predominantly a Ca2+ ion channel found in neurons . It plays a crucial role in controlling synaptic plasticity and mediating learning and memory functions .

Mode of Action

N-methyl-d-phenylalanine acts as a partial agonist at the active or glutamate recognition site of the NMDAR . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

Phenylalanine, from which N-methyl-d-phenylalanine is derived, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . This process involves the conversion of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase . The metabolic pathway of N-methyl-d-phenylalanine is expected to follow a similar route, with modifications due to the presence of the methyl group.

Pharmacokinetics

It is known that most nmda receptor antagonists, which n-methyl-d-phenylalanine may be classified as, are metabolized in the liver . Frequent administration of most NMDA receptor antagonists can lead to tolerance, whereby the liver will more quickly eliminate NMDA receptor antagonists from the bloodstream .

Result of Action

Activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . The current flow through the ion channel is voltage-dependent . A voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell, which displaces and repels the Mg2+ and Zn2+ ions from the pore . Ca2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions .

属性

IUPAC Name |

(2R)-2-(methylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFESDRCALIIM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56564-52-4 | |

| Record name | N-Methylphenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056564524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O2G4R6S29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

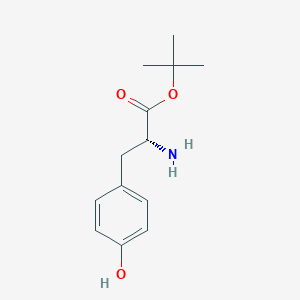

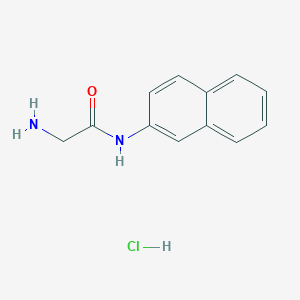

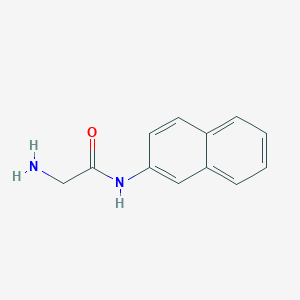

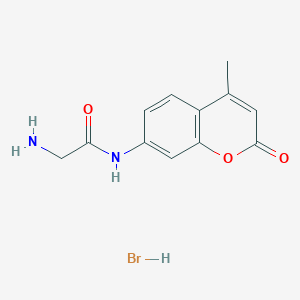

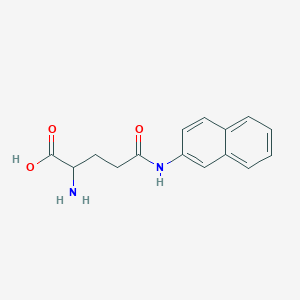

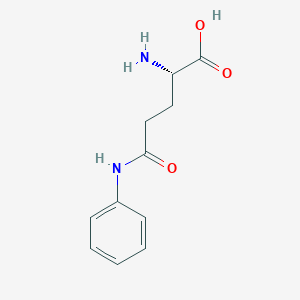

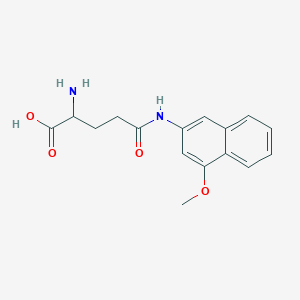

Feasible Synthetic Routes

Q & A

Q1: Why is the incorporation of N-methyl-D-phenylalanine in teixobactin significant?

A1: The presence of N-methyl-D-phenylalanine, along with other D-amino acids like D-allo-isoleucine and D-glutamine, is significant for several reasons.

- Resistance Prevention: While the exact mechanism remains unclear, the unusual amino acid composition of teixobactin, including N-methyl-D-phenylalanine, is thought to contribute to its ability to thwart the development of bacterial resistance. [] This is likely because teixobactin targets the precursor molecule lipid II involved in bacterial cell wall synthesis, rather than enzymes commonly targeted by other antibiotics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)